4-Acetylpyridine oxime

説明

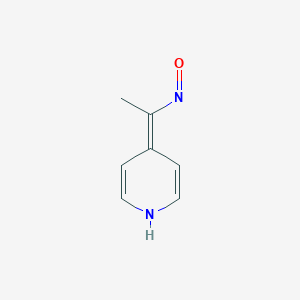

Structure

3D Structure

特性

IUPAC Name |

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWWTXSMXGPMI-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-99-6 | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETYLPYRIDINE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Acetylpyridine Oxime

Executive Summary

4-Acetylpyridine oxime (4-APO) is a critical heterocyclic intermediate in the synthesis of acetylcholinesterase (AChE) reactivators and functionalized coordination polymers. Unlike its quaternary derivatives (e.g., 4-PAM), neutral 4-APO possesses distinct solubility and transport properties, making it a versatile ligand in organometallic chemistry and a precursor in pharmaceutical development. This whitepaper provides a rigorous analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, serving as a foundational reference for researchers in drug discovery and materials science.

Molecular Architecture & Identification

4-APO exists primarily as the (E)-isomer in the solid state, stabilized by intermolecular hydrogen bonding. It functions as an ambidentate ligand, offering coordination sites at the pyridine nitrogen and the oxime nitrogen/oxygen atoms.

| Parameter | Data |

| IUPAC Name | (1E)-1-(pyridin-4-yl)ethanone oxime |

| Common Name | 4-Acetylpyridine oxime |

| CAS Registry Number | 1194-99-6 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| SMILES | CC(=NO)C1=CC=NC=C1 |

| InChI Key | WMQUKDQWMMOHSA-UHFFFAOYSA-N |

| Crystal System | Monoclinic, Space Group P2₁/c [1] |

Physical Characterization

The physical behavior of 4-APO is dictated by its ability to form extensive hydrogen bond networks. Understanding these properties is essential for formulation and purification.

Thermal & Phase Properties

| Property | Value / Range | Notes |

| Melting Point (E-isomer) | 154–157 °C | Sharp melting point indicates high purity; Z-isomer melts lower (~122-146°C) [2]. |

| Appearance | White to off-white crystalline solid | Often precipitates as needles from aqueous solutions. |

| Hygroscopicity | Low to Moderate | Stable under ambient conditions; store desiccated. |

Solubility Profile

Solubility is highly temperature-dependent due to the energy required to break the crystal lattice intermolecular H-bonds.

-

High Solubility: DMSO, DMF, Methanol, Ethanol (Hot).

-

Moderate Solubility: Hot Water (Recrystallization solvent), Acetone.

-

Low/Insoluble: Cold Water, Hexane, Benzene, Toluene, Diethyl Ether.

Technical Insight: The solubility in hot water combined with insolubility in cold water makes aqueous recrystallization the most efficient purification method for removing inorganic salts (NaCl) generated during synthesis.

Chemical Reactivity & Stability

Acidity and Basicity (pKa)

4-APO is an amphoteric molecule with two ionizable centers:

-

Pyridine Nitrogen (Basic): pKa ≈ 5.2 (Protonation yields the pyridinium cation).

-

Oxime Group (Acidic): pKa ≈ 10–11 (Deprotonation yields the oximate anion).

This dual nature allows 4-APO to exist as a cation in acidic media (pH < 4), a neutral molecule at physiological pH, and an anion in basic media (pH > 11).

Coordination Chemistry

4-APO acts as a versatile ligand for transition metals (Cu, Zn, Ni). It can bridge metal centers to form coordination polymers or Metal-Organic Frameworks (MOFs).

-

N-Donor (Pyridine): The primary coordination site for soft metal ions.

-

N/O-Donor (Oxime): The oxime group can chelate or bridge, often deprotonating to form oximate bridges.

Stability

-

Hydrolysis: Stable in neutral aqueous solution. Acid-catalyzed hydrolysis reverts the oxime to 4-acetylpyridine and hydroxylamine.

-

Thermal: Stable up to its melting point. Thermal degradation (TGA) typically begins >200°C.

Synthesis & Purification Protocol

The synthesis of 4-APO is a classic condensation reaction. The following protocol is optimized for high yield and purity of the (E)-isomer.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-acetylpyridine, followed by dehydration.

Figure 1: Synthetic pathway for (E)-4-Acetylpyridine oxime.

Step-by-Step Protocol [2]

-

Reagent Prep: Dissolve Hydroxylamine hydrochloride (25.0 g, 0.36 mol) in 50 mL water .

-

Basification: Add the hydroxylamine solution to 70 mL of 20% NaOH in a 500 mL flask.

-

Condensation: Add 4-Acetylpyridine (36.3 g, 0.30 mol) in one portion with vigorous magnetic stirring.

-

Observation: A white precipitate will form rapidly.

-

-

Reaction: Stir at 0–5°C for 2 hours .

-

Isolation: Filter the precipitate by suction and wash with 500 mL cold water to remove NaCl and unreacted reagents.

-

Purification (Isomer Selection):

-

Dissolve crude solid in 600 mL boiling water .

-

Decant from any insoluble residue.

-

Allow to cool slowly to 30°C (slow cooling promotes E-isomer crystallization).

-

Filter and dry under vacuum over Drierite.

-

-

Yield: Expect ~66–69% (27–28 g) of pure E-isomer (mp 154–157°C).

Applications in Drug Development & Materials[3]

AChE Reactivator Precursor

4-APO is the neutral precursor to quaternary pyridinium aldoximes (e.g., 4-PAM). While 4-APO itself has limited reactivation potency compared to its charged analogs, its neutral character allows it to penetrate the Blood-Brain Barrier (BBB) more effectively. Once in the CNS, it can theoretically be converted or act via alternative mechanisms, although current approved therapies rely on the quaternary salts (2-PAM, HI-6) [3, 4].

Figure 2: Functional applications of 4-APO in pharma and materials.

Antimicrobial Terpolymers

4-APO is copolymerized with formaldehyde and acetophenone derivatives to create antimicrobial resins. The pyridine nitrogen and oxime moieties chelate essential metal ions in bacterial cell walls, disrupting cellular integrity [5].

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

Aakeröy, C. B., et al. (2005).[1] "Crystal structure of 4-acetylpyridine oxime." CrystEngComm, 7, 102–107.[1] Link

-

Organic Syntheses. (1999). "Preparation of 4-Acetylpyridine Oxime." Org.[1][2][3] Synth., Coll. Vol. 10, p.1. Link

-

Kuca, K., et al. (2006). "Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Worek, F., et al. (2016). "Pyridinium oximes as cholinesterase reactivators." Toxicology. Link

-

Chauhan, N. P. S., & Ameta, S. C. (2011).[4][1] "Spectral and thermal investigation of designed terpolymers bearing p-acetylpyridine oxime moieties having excellent antimicrobial properties." Polymer Degradation and Stability. Link

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Acceleration of oxime-induced reactivation of organophosphate-inhibited fetal bovine serum acetylcholinesterase by monoquaternary and bisquaternary ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Monograph: 4-Acetylpyridine Oxime (CAS 1194-99-6)

[1]

Executive Summary

4-Acetylpyridine oxime (CAS 1194-99-6) is a critical pyridine-based scaffold serving as a primary intermediate in the synthesis of acetylcholinesterase (AChE) reactivators. Unlike simple pyridine derivatives, the presence of the hydroximino side chain (

This guide details the synthesis, purification, and application of 4-acetylpyridine oxime, specifically addressing the stereochemical control of E/Z isomers—a parameter often overlooked but critical for the efficacy of downstream pharmaceutical products, particularly quaternary pyridinium antidotes for organophosphate poisoning.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The compound exists predominantly as a crystalline solid.[1] Its solubility profile is pH-dependent due to the basic pyridine nitrogen (

| Property | Specification |

| CAS Number | 1194-99-6 |

| IUPAC Name | (1E)-1-(pyridin-4-yl)ethanone oxime |

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| Melting Point | 154–157 °C (Pure E-isomer); 122–146 °C (Mixed isomers) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in ethanol, DMSO, dilute acid; Sparingly soluble in cold water |

| pKa | ~5.25 (Pyridine N), ~10.8 (Oxime OH) |

Synthesis & Manufacturing Protocol

The synthesis of 4-acetylpyridine oxime is a classic condensation reaction between a ketone and hydroxylamine.[1] However, controlling the stereochemistry to favor the thermodynamically stable E-isomer requires precise pH and temperature control.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-acetylpyridine, followed by dehydration.[1]

Figure 1: Synthetic pathway for the condensation of 4-acetylpyridine with hydroxylamine.

Validated Experimental Protocol

Source: Adapted from Organic Syntheses and validated laboratory standards. [1]

Reagents:

-

4-Acetylpyridine (36.3 g, 0.30 mol)[2]

-

Hydroxylamine hydrochloride (25.0 g, 0.36 mol)[2]

-

Sodium hydroxide (20% aqueous solution)[2]

-

Solvent: Distilled water[1]

Step-by-Step Methodology:

-

Preparation of Hydroxylamine Base: Dissolve hydroxylamine hydrochloride (25.0 g) in 50 mL of water. Add this solution to 70 mL of 20% NaOH in a 500 mL Erlenmeyer flask.

-

Critical Control Point: Ensure the solution is cool (0–5 °C) before proceeding to minimize side reactions.

-

-

Addition: Add 4-acetylpyridine (36.3 g) in a single portion to the stirred hydroxylamine solution. A precipitate will form rapidly.[2][1]

-

Reaction: Stir the mixture vigorously at 0–5 °C for 2 hours.

-

Observation: The kinetic product (mixture of E and Z) precipitates.[1]

-

-

Isolation: Filter the solid by suction filtration and wash with 500 mL of cold water to remove residual salts and unreacted hydroxylamine.[1]

-

Purification (Isomer Enrichment):

-

Dissolve the crude solid in boiling water (~600 mL).

-

Decant the hot solution to remove insoluble impurities.[1]

-

Allow the solution to cool slowly to 30 °C over 2–3 hours.

-

Why? Slow cooling preferentially crystallizes the thermodynamically stable E-isomer (mp 154–157 °C), leaving the Z-isomer in the mother liquor.

-

-

Drying: Dry the crystals under reduced pressure over a desiccant (e.g., Drierite) to constant weight.[2][1]

Applications in Drug Development[13]

Precursor for AChE Reactivators (Antidotes)

The primary pharmaceutical utility of 4-acetylpyridine oxime is as a scaffold for "bis-pyridinium" nerve agent antidotes.[1] The pyridine nitrogen is quaternized with di-haloalkanes (e.g., 1,3-dibromopropane) to create compounds like Obidoxime or Trimedoxime .

Mechanism of Action:

The oxime moiety (

Figure 2: Transformation of 4-acetylpyridine oxime into active AChE reactivators.

Coordination Chemistry (Ligand Systems)

In medicinal inorganic chemistry, 4-acetylpyridine oxime serves as a versatile ligand.[1] It can coordinate to metal centers (Cu, Zn, Pt) through:

Analytical Characterization

To validate the identity and purity of the synthesized compound, compare experimental data against these standards.

1H NMR Spectroscopy (DMSO-d6)

Distinctive signals allow differentiation between E and Z isomers.[1] The methyl group protons are particularly diagnostic.[1]

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Oxime -OH | 11.65 | Singlet (Broad) | 1H | Hydroxyl proton |

| Pyridine C2/C6 | 8.58 | Doublet | 2H | |

| Pyridine C3/C5 | 7.60 | Doublet | 2H | |

| Methyl (-CH3) | 2.18 | Singlet | 3H | Methyl adjacent to C=N |

Note: The Z-isomer typically shows the methyl signal slightly downfield relative to the E-isomer due to steric compression. [1]

Infrared Spectroscopy (FT-IR)[6]

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1] Use a fume hood during the initial synthesis step to avoid inhaling pyridine-like vapors.[1]

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at room temperature. The compound is light-sensitive; use amber vials.[1]

-

Incompatibility: Avoid strong oxidizing agents (risk of N-oxide formation) and strong acids (hydrolysis of oxime back to ketone).

References

-

Organic Syntheses. "4-Acetylpyridine Oxime and 4-Acetylpyridine Oxime Tosylate". Org.[1][6][7] Synth.1983 , 61, 155.[1] URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14282, 4-Acetylpyridine".[1] PubChem. URL: [Link] (Precursor data and related oxime derivatives).[1]

-

Musilek, K., et al. "Oximes as Inhibitors of Acetylcholinesterase - A Structure-Activity Relationship (SAR) Study".[1] Military Medical Science Letters. 2011 . URL: [Link]

-

Kuca, K., et al. "Pyridinium oximes as cholinesterase reactivators.[1] Structure-activity relationship". Journal of Applied Biomedicine. 2003 . URL: [Link]

Sources

- 1. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmsl.cz [mmsl.cz]

- 6. 4-acetyl pyridine, 1122-54-9 [thegoodscentscompany.com]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: E/Z Isomerism in 4-Acetylpyridine Oxime

Topic: E/Z Isomerism in 4-Acetylpyridine Oxime Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Stereochemical Imperative

4-Acetylpyridine oxime (1-(pyridin-4-yl)ethanone oxime) is a pivotal intermediate in the synthesis of bis-pyridinium oximes, such as obidoxime, which serve as antidotes for organophosphorus nerve agent poisoning. The biological efficacy of these reactivators depends heavily on their ability to penetrate the narrow active-site gorge of acetylcholinesterase (AChE) and chelate the phosphylated serine residue.

The geometry of the oxime moiety—specifically the E (Entgegen) versus Z (Zusammen) configuration—dictates the spatial orientation of the nucleophilic oxygen atom. While the E-isomer is thermodynamically favored and pharmacologically preferred for AChE reactivation, the Z-isomer is a common kinetic byproduct that must be identified and controlled. This guide details the mechanistic, thermodynamic, and analytical frameworks for mastering this isomerism.

Stereochemical Nomenclature (Cahn-Ingold-Prelog)

The configuration is assigned based on the priority of substituents attached to the imine (

-

C-Terminus: The pyridine ring (Priority 1) vs. the methyl group (Priority 2).

-

N-Terminus: The hydroxyl group (Priority 1) vs. the lone pair (Priority 2).

-

(E)-Isomer: The high-priority groups (Pyridine and OH) are on opposite sides. (Spatially, the Methyl and OH are cis).

-

(Z)-Isomer: The high-priority groups (Pyridine and OH) are on the same side. (Spatially, the Methyl and OH are trans).

Mechanistic Synthesis & Kinetic Control

The synthesis of 4-acetylpyridine oxime proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-acetylpyridine, followed by dehydration.

Reaction Mechanism

The reaction is pH-dependent. Under basic conditions (standard protocol), the free base hydroxylamine attacks the ketone. The elimination of water is the stereodefining step.

Figure 1: Mechanistic pathway of oxime formation showing the bifurcation into kinetic and thermodynamic products.

Experimental Protocol: Synthesis and Isolation

Source: Validated against Organic Syntheses protocols.

Reagents:

-

4-Acetylpyridine (0.30 mol, 36.3 g)

-

Hydroxylamine hydrochloride (0.36 mol, 25.0 g)

-

Sodium Hydroxide (20% aqueous solution, 70 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve hydroxylamine hydrochloride in 50 mL water. Add to the NaOH solution in a flask.

-

Addition: Add 4-acetylpyridine in one portion with vigorous magnetic stirring.

-

Observation: A precipitate will form rapidly as the condensation occurs.

-

-

Reaction: Stir at 0–5°C for 2 hours. Low temperature favors precipitation but kinetic control may initially yield a mixture (~5:1 E:Z).

-

Filtration: Collect the crude solid by suction filtration. Wash with 500 mL cold water to remove residual salts.

-

Purification (Isomer Selection):

-

Dissolve crude product in hot water (600 mL).

-

Critical Step: Allow the solution to cool slowly to 30°C over 2–3 hours.

-

Causality: The E-isomer is less soluble and crystallizes in a stable lattice network. The Z-isomer remains in the supernatant or isomerizes during the slow thermal process.

-

-

Yield: Expect ~66–69% of pure E-isomer (mp 154–157°C).

Analytical Characterization: Distinguishing E vs. Z

The most reliable method for distinguishing the isomers is 1H NMR Spectroscopy , relying on the magnetic anisotropy of the hydroxyl group.

NMR Diagnostic Criteria

In oximes, the hydroxyl group exerts a deshielding effect on protons spatially cis to it (syn-relationship).

| Feature | (E)-Isomer (Thermodynamic) | (Z)-Isomer (Kinetic) |

| Configuration | Pyridine & OH are trans | Pyridine & OH are cis |

| Spatial Methyl | Methyl is cis to OH | Methyl is trans to OH |

| Methyl Shift ( | ~2.30 ppm (Deshielded) | ~2.15 - 2.20 ppm (Shielded) |

| Aromatic Protons | Standard AA'BB' pattern | Ortho-protons may shift downfield due to OH proximity |

Data Interpretation:

-

A pure E-isomer sample will show a sharp singlet for the methyl group at ~2.3 ppm (in CDCl

or DMSO- -

Contamination with Z-isomer appears as a smaller satellite singlet slightly upfield (lower ppm).

-

Note: The exact shift varies by solvent, but the relative position (

) is constant for methyl ketoximes.

Crystallography

X-ray diffraction confirms the E-geometry by revealing intermolecular hydrogen bond networks (

Thermodynamics & Isomerization

The E-isomer is thermodynamically more stable by approximately 2–5 kcal/mol due to steric repulsion between the lone pairs of the oxime oxygen and the pyridine ring in the Z-form.

Isomerization Pathways

Researchers often encounter mixtures. Conversion of Z to E can be driven by acid catalysis.

Figure 2: Acid-catalyzed isomerization pathway. Protonation of the imine nitrogen reduces the double-bond character, lowering the rotation barrier.

Protocol for Conversion: Treating a mixture with anhydrous HCl in ether precipitates the (E)-oxime hydrochloride almost exclusively, as the Z-isomer isomerizes rapidly under acidic conditions to precipitate as the less soluble E-salt.

References

-

Organic Syntheses Procedure : "4-Acetylpyridine oxime". Organic Syntheses, Coll. Vol. 10, p.1 (2004); Vol. 79, p.165 (2002).

-

NMR Characterization of Oximes : "E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations". Organic & Biomolecular Chemistry, Royal Society of Chemistry.

-

Isomerization Dynamics : "Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes". European Patent Office, EP0009865A1.

-

General NMR Shift Data : "1H NMR Chemical Shifts - Methyl Ketones & Oximes". Organic Chemistry Data.

An In-depth Technical Guide to the Solubility of 4-Acetylpyridine Oxime in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. For drug development professionals, understanding and characterizing the solubility of a potential active pharmaceutical ingredient (API) is not merely a perfunctory step but a critical determinant of its ultimate success. Poor solubility can cascade into a host of downstream complications, including inadequate bioavailability, erratic dose-response relationships, and significant hurdles in formulation development.

This guide provides a comprehensive technical overview of the solubility of 4-acetylpyridine oxime, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present available qualitative and semi-quantitative data, and provide detailed, field-proven methodologies for its experimental determination. This document is intended to serve as a practical resource for researchers and scientists, enabling them to make informed decisions in their drug discovery and development endeavors.

Theoretical Framework: Predicting the Solubility of 4-Acetylpyridine Oxime

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle. To understand the solubility profile of 4-acetylpyridine oxime, we must consider its molecular structure and the resulting physicochemical properties.

Molecular Structure and Polarity:

4-Acetylpyridine oxime possesses a pyridine ring, which is aromatic and contains a nitrogen atom, rendering it polar. The acetyl oxime substituent further contributes to the molecule's polarity through the presence of the nitrogen and oxygen atoms in the oxime group (-C(=NOH)CH₃). The hydroxyl group of the oxime is capable of acting as both a hydrogen bond donor and acceptor, a key factor influencing its interaction with protic solvents. The lone pair of electrons on the pyridine nitrogen also allows for hydrogen bonding with protic solvents.

Influence of Solvent Properties:

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents, characterized by the presence of O-H or N-H bonds, can engage in hydrogen bonding with both the pyridine nitrogen and the oxime group of 4-acetylpyridine oxime. Therefore, a higher degree of solubility is anticipated in these solvents, particularly at elevated temperatures which can overcome the crystal lattice energy of the solid solute. The recrystallization of 4-acetylpyridine oxime from hot water is a testament to this principle.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors, interacting with the hydroxyl group of the oxime. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are known for their exceptional solvating power for a wide range of organic compounds, and it is expected that 4-acetylpyridine oxime would exhibit good solubility in these.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and the ability to form hydrogen bonds. Consequently, the solubility of a polar molecule like 4-acetylpyridine oxime is expected to be limited in nonpolar solvents.

Solubility Profile of 4-Acetylpyridine Oxime: A Qualitative and Semi-Quantitative Overview

| Solvent Class | Solvent | Observed/Inferred Solubility | Source/Rationale |

| Polar Protic | Water | Sparingly soluble in cold water, with significantly increased solubility in hot water. | Recrystallization procedures for 4-acetylpyridine oxime frequently utilize hot water as the solvent, indicating a strong positive temperature coefficient of solubility.[1] |

| Ethanol | Soluble. | A tosylated derivative of 4-acetylpyridine oxime is readily dissolved in ethanol, suggesting the parent oxime would also be soluble. | |

| Methanol | Likely soluble. | Its structural similarity to ethanol suggests it would be a suitable solvent. | |

| Polar Aprotic | DMSO | Likely highly soluble. | DMSO is a powerful polar aprotic solvent known to dissolve a wide array of organic molecules. |

| DMF | Likely soluble. | Similar to DMSO, DMF is a common solvent for polar organic compounds. | |

| Acetone | Likely soluble. | As a polar aprotic solvent, it is expected to solvate 4-acetylpyridine oxime. | |

| Halogenated | Dichloromethane (DCM) | Soluble. | Used in recrystallization procedures, indicating it is a good solvent for 4-acetylpyridine oxime. |

| Chloroform | Soluble. | Utilized in extraction procedures involving derivatives of 4-acetylpyridine oxime. | |

| Ethers | Diethyl Ether | Sparingly soluble to insoluble. | Often used as an anti-solvent in purification procedures to induce precipitation. |

| Nonpolar | Hexane | Insoluble. | Commonly used as an anti-solvent in recrystallization to precipitate the compound from a more polar solvent like dichloromethane. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, a robust experimental protocol is essential. The following section outlines a detailed, self-validating methodology for determining the thermodynamic (equilibrium) solubility of 4-acetylpyridine oxime. This method is based on the principle of saturating a solvent with the compound and then quantifying the dissolved concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]

Diagram of the Thermodynamic Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

1. Materials and Reagents:

-

4-Acetylpyridine Oxime (high purity, >98%)

-

Organic solvents (HPLC grade or equivalent)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

2. Preparation of Saturated Solutions:

-

Rationale: The addition of excess solid ensures that the solution reaches equilibrium saturation.

-

Procedure:

-

Add an excess amount of 4-acetylpyridine oxime (e.g., 10-20 mg) to a clean, tared vial. The exact amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Record the exact weight of the compound added.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

3. Equilibration:

-

Rationale: Achieving thermodynamic equilibrium is crucial for an accurate solubility measurement. Agitation ensures the entire solvent volume is exposed to the solid, and a sufficient incubation time allows the dissolution process to reach a steady state.

-

Procedure:

-

Place the vials on an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium (i.e., when the measured solubility no longer increases with time).

-

4. Sample Separation:

-

Rationale: It is imperative to separate the saturated solution from the undissolved solid without altering the equilibrium (e.g., by temperature changes).

-

Procedure:

-

Remove the vials from the shaker.

-

Allow the vials to stand for a short period to allow the bulk of the solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step removes any fine particulate matter that could interfere with the HPLC analysis.

-

5. Quantification by HPLC-UV:

-

Rationale: HPLC-UV provides a sensitive and specific method for quantifying the concentration of 4-acetylpyridine oxime in the saturated solution. A calibration curve is essential for converting the instrumental response (peak area) into a concentration value.

-

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 4-acetylpyridine oxime of a known concentration in a suitable solvent (ideally the mobile phase or a component of it).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations that bracket the expected solubility of the compound.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Record the peak area of 4-acetylpyridine oxime for each injection.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

-

-

Conclusion and Future Perspectives

This guide has provided a foundational understanding of the solubility of 4-acetylpyridine oxime in organic solvents, grounded in theoretical principles and supplemented with qualitative data and a robust experimental protocol. For researchers in drug development, a thorough characterization of solubility is an indispensable early-stage activity. The methodologies outlined herein provide a clear path to generating the high-quality, quantitative data necessary for informed decision-making.

Future work should focus on the systematic determination of the solubility of 4-acetylpyridine oxime in a broader range of pharmaceutically relevant solvents at various temperatures. Such data would not only be invaluable for formulation scientists but would also contribute to the development of predictive solubility models for this class of compounds.

References

-

Organic Syntheses, Coll. Vol. 7, p.149 (1990); Vol. 64, p.19 (1986). α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL). ETHYLAMINE. Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

Sources

4-Acetylpyridine Oxime: A Pivotal Precursor in Heterocyclic Chemistry and Drug Discovery

[1]

Executive Summary 4-Acetylpyridine oxime (4-APO) represents a critical junction in the synthesis of functionalized pyridine derivatives.[1] As a ketoxime derived from 4-acetylpyridine, it possesses a unique electronic profile defined by the electron-deficient pyridine ring coupled with the amphoteric oxime moiety.[1] This structural duality makes it an indispensable precursor for the synthesis of acetylcholinesterase (AChE) reactivators, substituted amines via reduction, and complex heterocyclic ligands for coordination chemistry. This guide details the mechanistic underpinnings, synthetic protocols, and pharmaceutical applications of 4-APO, designed for immediate application in research and development.

Chemical Profile and Synthetic Architecture

The utility of 4-APO stems from its ability to undergo diverse transformations—rearrangement, reduction, and coordination—dictated by its geometric isomerism.

Structural Isomerism and Stability

The synthesis of 4-APO yields a mixture of E (anti) and Z (syn) isomers.[1] The E-isomer, where the hydroxyl group is antiperiplanar to the pyridine ring, is thermodynamically favored and constitutes the major product (typically >80% in crude mixtures). This geometry is critical because the stereochemistry determines the migration aptitude in rearrangement reactions.

-

Molecular Formula: C

H -

Molecular Weight: 136.15 g/mol

-

Melting Point: 154–157 °C (Pure E-isomer)

Synthesis Mechanism

The standard synthesis involves the condensation of 4-acetylpyridine with hydroxylamine hydrochloride in a buffered alkaline medium.[1] The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.

Key Reaction Parameters:

-

Reagent Stoichiometry: Slight excess of NH

OH·HCl (1.2 eq). -

Base: NaOH or NaOAc to neutralize the HCl salt and generate the free nucleophile.

-

pH Control: Essential to prevent protonation of the pyridine nitrogen (which deactivates the ring) or the hydroxylamine.

Mechanistic Versatility: The "Why" Behind the Reactivity

The reactivity of 4-APO is governed by two competing electronic effects:

-

Pyridine Ring Electron Withdrawal: The nitrogen atom in the pyridine ring exerts a strong inductive (-I) and mesomeric (-M) effect, reducing the electron density on the oxime carbon. This facilitates nucleophilic attack but can retard electrophilic rearrangement steps that require carbocation stabilization.[1]

-

Oxime Amphoterism: The oxime group can act as a weak acid (pK

~11) or a weak base (protonation at the oxime nitrogen).

Visualization: Synthetic Pathways and Isomerism

Figure 1: Synthetic pathway and isomeric divergence of 4-acetylpyridine oxime.

Key Synthetic Transformations

The Beckmann Rearrangement

The most significant transformation of 4-APO is the Beckmann rearrangement, converting the oxime into an amide. For the E-isomer (OH anti to Pyridine), the pyridine ring migrates to the nitrogen, yielding

-

Mechanism: Protonation of the oxime hydroxyl converts it into a leaving group (-OH

).[1] The anti-periplanar substituent (pyridine ring) migrates to the nitrogen as water departs, forming a nitrilium ion intermediate which is subsequently hydrolyzed to the amide.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Reagents: Thionyl chloride (SOCl

), PCl -

Significance: This provides a direct route to 4-aminopyridine derivatives without using hazardous nitration/reduction sequences.[1]

Reductive Amination

Reduction of the oxime moiety yields 1-(pyridin-4-yl)ethanamine .[1] This primary amine is a versatile scaffold for building chiral ligands or further functionalized drugs.[1]

-

Conditions: H

/Pd-C, LiAlH

Coordination Chemistry (Ligand Synthesis)

4-APO serves as an N,O-bidentate ligand.[1] It forms stable complexes with transition metals (Zn, Cu, Ni), often used in catalysis or as precursors for Metal-Organic Frameworks (MOFs).[1] The pyridine nitrogen and the oxime nitrogen/oxygen can coordinate, creating 5- or 6-membered chelate rings.[1]

Visualization: Reaction Tree

Figure 2: Divergent synthetic pathways from 4-acetylpyridine oxime.[1]

Pharmaceutical Applications: AChE Reactivators

The oxime functionality is the pharmacophore responsible for reactivating Acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents (e.g., Sarin, VX).

-

Mechanism of Action: The nucleophilic oxygen of the oxime attacks the phosphorus atom of the phosphorylated enzyme active site. This displaces the nerve agent and restores the enzyme's catalytic serine residue.

-

Drug Development: 4-APO is a structural analog and precursor to bis-pyridinium oximes (e.g., Obidoxime).[1] Researchers use 4-APO to synthesize novel mono- and bis-quaternary pyridinium salts to improve blood-brain barrier penetration and reactivation kinetics.[1]

Experimental Protocols

Protocol A: Synthesis of (E)-4-Acetylpyridine Oxime

Based on validated Organic Syntheses methodologies.

Materials:

-

Hydroxylamine hydrochloride (25.0 g, 0.36 mol)[3]

-

Sodium Hydroxide (20% aqueous solution, 70 mL)[3]

-

Water (50 mL)

Step-by-Step:

-

Preparation: Dissolve hydroxylamine hydrochloride (25.0 g) in water (50 mL).

-

Basification: Add the hydroxylamine solution to the 20% NaOH solution (70 mL) in a 500 mL Erlenmeyer flask. Stir magnetically.[1][3]

-

Addition: Add 4-acetylpyridine (36.3 g) in one portion. A precipitate will form rapidly.[1][3]

-

Reaction: Stir the mixture at 0–5 °C (ice bath) for 2 hours.

-

Isolation: Collect the precipitate by suction filtration. Wash with cold water (500 mL).[1][3]

-

Purification (Isomer Selection): The crude product is a mixture (approx. 5:1 E:Z).[1][3]

-

Yield: Expect 27–28 g (66–69%) of pure E-isomer. Mp: 154–157 °C.[1][3]

Protocol B: Beckmann Rearrangement to N-(pyridin-4-yl)acetamide

Standard acid-catalyzed rearrangement.[1]

Materials:

-

(E)-4-Acetylpyridine oxime (1.36 g, 10 mmol)[1]

-

Polyphosphoric acid (PPA) or Thionyl Chloride (in ether)[1]

-

Sodium Carbonate (sat.[1] aq.)

Step-by-Step:

-

Mixing: Mix the oxime (1.36 g) with PPA (15 g) in a round-bottom flask.

-

Heating: Heat the mixture to 100–110 °C for 1–2 hours. Monitor by TLC (disappearance of oxime).[1]

-

Quenching: Cool the mixture and pour onto crushed ice (50 g).

-

Neutralization: Carefully neutralize with saturated Na

CO -

Extraction: Extract with ethyl acetate (3 x 20 mL). Dry organic layer over MgSO

.[1][5] -

Isolation: Evaporate solvent to yield the crude amide.[1] Recrystallize from ethanol/water.[1]

Quantitative Data Summary

| Property | Value / Description |

| CAS No. | 1122-54-9 |

| Appearance | White to off-white crystalline solid |

| Melting Point (E-isomer) | 154–157 °C |

| Solubility | Soluble in ethanol, methanol, hot water; sparingly soluble in cold water.[1] |

| pKa (Oxime) | ~11.0 (Acidic proton of =N-OH) |

| pKa (Pyridine N) | ~5.2 (Conjugate acid) |

| Major Beckmann Product | N-(pyridin-4-yl)acetamide (via Py migration) |

| Reduction Product | 1-(pyridin-4-yl)ethanamine |

References

-

Organic Syntheses Procedure: 4-Acetylpyridine oxime. Organic Syntheses, Coll. Vol. 10, p.1 (2004); Vol. 79, p.165 (2002). [Link]

-

Beckmann Rearrangement Mechanism and Applications. Organic Chemistry Portal. [Link][1]

-

Synthesis of polysubstituted pyridines from oxime acetates. Organic & Biomolecular Chemistry, 2018, 16, 124-129. [Link]

-

Design and synthesis of novel pyridinium oximes as acetylcholinesterase reactivators. National Institutes of Health (PubMed Central). [Link][1]

-

Novel Pyridine Oxime-Based Complexing Agents for Zinc–Nickel Alloy Electroplating. MDPI, 2023.[1] [Link]

Sources

- 1. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1122-54-9 CAS MSDS (4-Acetylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: The Beckmann Rearrangement of 4-Acetylpyridine Oxime for the Synthesis of N-(pyridin-4-yl)acetamide

Abstract

The Beckmann rearrangement is a cornerstone of organic synthesis, providing a robust pathway for converting ketoximes into N-substituted amides.[1] This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of this reaction to 4-acetylpyridine oxime, yielding the valuable chemical intermediate, N-(pyridin-4-yl)acetamide. We present a comprehensive overview of the reaction mechanism, two detailed experimental protocols (a stepwise synthesis and a one-pot procedure), methods for product characterization, and a troubleshooting guide. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the transformation.

Introduction and Scientific Background

The conversion of a ketone into an amide is a fundamental transformation in organic chemistry, pivotal for the synthesis of pharmaceuticals, polymers, and other fine chemicals. The Beckmann rearrangement, named after its discoverer Ernst Otto Beckmann, offers an elegant "cut-and-paste" strategy to achieve this by rearranging an oxime functional group.[1][2] The reaction is typically catalyzed by acids, which promote the transformation of the oxime's hydroxyl group into a good leaving group, thereby initiating the rearrangement cascade.[3]

The substrate of interest, 4-acetylpyridine oxime, can be rearranged to N-(pyridin-4-yl)acetamide, a key building block in medicinal chemistry.[4] The success of this specific rearrangement hinges on a critical, yet often overlooked, aspect of the Beckmann reaction: its stereospecificity.

The Decisive Role of Stereochemistry

The Beckmann rearrangement proceeds via a concerted mechanism where the alkyl or aryl group positioned anti (trans) to the hydroxyl leaving group on the oxime nitrogen migrates.[5][6] 4-Acetylpyridine oxime exists as two geometric isomers: (E) and (Z). The identity of the migrating group, and thus the final product, is dictated by which isomer is used as the starting material.

-

Migration of the Pyridyl Group: If the pyridyl group is anti to the hydroxyl group (typically the major (E)-isomer for steric reasons), it will migrate, leading to the formation of N-methylisonicotinamide.

-

Migration of the Methyl Group: For the desired product, N-(pyridin-4-yl)acetamide, the methyl group must migrate. This requires the methyl group to be anti to the hydroxyl group, which corresponds to the (Z)-isomer of 4-acetylpyridine oxime.

Therefore, controlling the stereochemistry of the starting oxime or using reaction conditions that facilitate E/Z isomerization is paramount to directing the reaction toward the desired product. The protocols herein are designed with this consideration in mind.

Mechanism of Rearrangement

The accepted mechanism for the acid-catalyzed Beckmann rearrangement involves several key steps:

-

Activation: The hydroxyl group of the oxime is activated by a catalyst, typically a Brønsted or Lewis acid. Protonation of the hydroxyl group converts it into a much better leaving group (-OH₂⁺).[7] Other reagents like thionyl chloride or phosphorus pentachloride can also achieve this activation.[8]

-

Rearrangement: In a concerted step, the group anti to the activated hydroxyl migrates to the electron-deficient nitrogen atom, with the simultaneous expulsion of the leaving group (e.g., water).[3] This forms a highly electrophilic nitrilium ion intermediate.

-

Hydration & Tautomerization: A water molecule attacks the electrophilic carbon of the nitrilium ion.[9] Subsequent deprotonation and tautomerization (an isomerization involving proton migration) yield the final, stable amide product.[9]

Caption: Figure 1: Beckmann Rearrangement Mechanism

Experimental Protocols

This section details two distinct protocols for the synthesis of N-(pyridin-4-yl)acetamide. The first is a traditional two-step approach involving the synthesis and isolation of the oxime precursor. The second is a more streamlined one-pot synthesis.

Protocol 1: Stepwise Synthesis and Rearrangement

This method provides maximum control over the reaction by isolating the oxime intermediate.

This procedure is adapted from a reliable method published in Organic Syntheses.[10][11] It initially produces a mixture of (E) and (Z) isomers, which can be used directly in the subsequent rearrangement under conditions that may promote equilibration.

Materials & Reagents

| Reagent | MW ( g/mol ) | Amount | Moles |

| 4-Acetylpyridine | 121.14 | 12.1 g | 0.10 |

| Hydroxylamine HCl | 69.49 | 8.4 g | 0.12 |

| Sodium Hydroxide (NaOH) | 40.00 | 9.6 g | 0.24 |

| Deionized Water | 18.02 | ~60 mL | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 8.4 g of hydroxylamine hydrochloride in 20 mL of deionized water.

-

In a separate beaker, prepare a solution of 9.6 g of sodium hydroxide in 40 mL of deionized water. Cool this solution in an ice bath to approximately 10-15 °C.

-

Slowly add the hydroxylamine hydrochloride solution to the cold sodium hydroxide solution with continuous magnetic stirring.

-

To this combined solution, add 12.1 g of 4-acetylpyridine in one portion. A precipitate will form rapidly.[11]

-

Continue stirring the mixture in an ice bath (0–5 °C) for 2 hours to ensure complete reaction.[11]

-

Collect the solid product by suction filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with 200 mL of cold deionized water to remove any residual salts.

-

Dry the product under vacuum. The resulting solid is a mixture of (E)- and (Z)-4-acetylpyridine oxime. The typical yield is 80-90%.

PPA is a highly effective dehydrating agent and acid catalyst for the Beckmann rearrangement.[5] Its high viscosity ensures a relatively controlled reaction.

Materials & Reagents

| Reagent | MW ( g/mol ) | Amount | Moles |

| 4-Acetylpyridine Oxime | 136.15 | 6.8 g | 0.05 |

| Polyphosphoric Acid (PPA) | - | ~70 g | - |

| Ice | - | ~200 g | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

Place 70 g of polyphosphoric acid into a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Heat the PPA to approximately 80 °C on a heating mantle with stirring to reduce its viscosity.

-

Carefully and in small portions, add 6.8 g of the 4-acetylpyridine oxime mixture to the hot PPA. An exothermic reaction will occur; maintain the internal temperature between 120–130 °C by controlling the rate of addition and using a water bath for cooling if necessary.

-

Once the addition is complete, maintain the reaction mixture at 125 °C for 30 minutes.

-

Allow the flask to cool to about 70-80 °C, then carefully pour the viscous mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralize the resulting acidic solution by the slow and careful addition of solid sodium bicarbonate until the pH is approximately 8. (Caution: CO₂ evolution will cause foaming).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure N-(pyridin-4-yl)acetamide.

Protocol 2: One-Pot Synthesis from 4-Acetylpyridine

This efficient protocol generates the oxime in situ and proceeds directly to the rearrangement, saving time and resources. This method, inspired by procedures using formic acid, is particularly effective as the acidic medium serves both to form the oxime and catalyze the rearrangement.[12]

Materials & Reagents

| Reagent | MW ( g/mol ) | Amount | Moles |

| 4-Acetylpyridine | 121.14 | 6.05 g | 0.05 |

| Hydroxylamine HCl | 69.49 | 5.25 g | 0.075 |

| Formic Acid (98%) | 46.03 | 40 mL | - |

| Silica Gel (for column) | - | ~5 g | - |

Procedure:

-

To a 100 mL round-bottom flask, add 40 mL of formic acid and 5.25 g of hydroxylamine hydrochloride. Stir until the solid dissolves.

-

Add 6.05 g of 4-acetylpyridine to the solution.

-

Add approximately 5 g of silica gel, which can act as a dehydrating agent and accelerate the reaction.[12]

-

Fit the flask with a reflux condenser and heat the mixture to 90-100 °C in an oil bath for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.

-

Carefully neutralize the solution to pH 8 with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization as described in Protocol 1.

Caption: Figure 2: Experimental Workflow

Product Characterization

Confirmation of the final product, N-(pyridin-4-yl)acetamide, should be performed using standard analytical techniques.

| Technique | Expected Results |

| Melting Point | 150-153 °C (literature values may vary slightly) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~1680 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1600, 1500 (C=C, C=N aromatic stretches)[13] |

| ¹H NMR (CDCl₃, δ ppm) | ~8.5 (d, 2H, pyridyl Hα), ~7.5 (d, 2H, pyridyl Hβ), ~7.8 (br s, 1H, NH), ~2.2 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~169 (C=O), ~150 (pyridyl Cα), ~145 (pyridyl Cγ), ~114 (pyridyl Cβ), ~25 (CH₃) |

| Mass Spec (ESI+) | [M+H]⁺ = 137.07 m/z |

Troubleshooting and Causality

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. / Inefficient extraction. | Extend reaction time and monitor by TLC. / Ensure pH is basic (>8) before extraction; use a different solvent like dichloromethane if needed. |

| Formation of Byproduct | Rearrangement of the wrong isomer (pyridyl migration). / Beckmann fragmentation. | Ensure reaction conditions (e.g., strong acid) can promote E/Z isomerization. / Fragmentation is less likely here but can be minimized by avoiding overly harsh conditions or substrates that form stable carbocations.[8] |

| Difficult Workup | PPA workup is highly viscous and difficult to handle. | Ensure the PPA mixture is poured onto a large excess of vigorously stirred ice. This rapidly hydrolyzes and dilutes the acid, making it manageable. |

| Product is an Oil | Impurities are present. | Purify via column chromatography before attempting recrystallization. Ensure all acidic catalyst has been neutralized and washed away. |

Safety Precautions

-

Acids: Concentrated acids like polyphosphoric acid and formic acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

-

Neutralization: The neutralization of strong acids with bicarbonate is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly in a large vessel to prevent overflow.

-

Solvents: Organic solvents like ethyl acetate and dichloromethane are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

References

-

Chemistry Steps. Beckmann Rearrangement. [Link]

-

AdiChemistry. BECKMANN REARRANGEMENT | MECHANISM. [Link]

-

Wikipedia. Beckmann rearrangement. [Link]

-

Organic Syntheses. α-(4-PYRIDYL)-α-AMINO-2,2-DIETHOXYETHANE: 4-ACETYLPYRIDINE OXIME, 4-ACETYLPYRIDINE OXIME TOSYLATE, and 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. [Link]

-

Russian Journal of Organic Chemistry. Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. [Link]

-

Organic Syntheses. α-(4-PYRIDYL)-α-AMINO-2,2-DIETHOXYETHANE. [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. [Link]

-

ACS Publications. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement. [Link]

-

Chemistry LibreTexts. Beckmann Rearrangement. [Link]

-

Preprints.org. Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, and their antimicrobial activities. [Link]

-

ACS Publications. New N-(Pyridin-4-yl)-(indol-3-yl)acetamides and Propanamides as Antiallergic Agents. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Beckmann Rearrangement [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. adichemistry.com [adichemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

- 12. portal.tpu.ru [portal.tpu.ru]

- 13. preprints.org [preprints.org]

purification of crude 4-Acetylpyridine oxime by recrystallization

Application Note & Protocol

Topic: High-Purity Isolation of (E)-4-Acetylpyridine Oxime via Single-Solvent Recrystallization

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

4-Acetylpyridine oxime is a pivotal building block in medicinal and materials chemistry, frequently utilized in the synthesis of more complex heterocyclic structures and as a ligand in coordination chemistry.[1] The synthesis of this compound, typically via the reaction of 4-acetylpyridine with hydroxylamine, often yields a crude product contaminated with unreacted starting materials, side-products, and, most notably, a mixture of (E) and (Z) geometric isomers. For subsequent applications where stereochemical purity is paramount, the isolation of the thermodynamically favored (E)-isomer is critical.

This application note provides a detailed, field-proven protocol for the purification of crude 4-acetylpyridine oxime using a single-solvent recrystallization method. We will delve into the causality behind solvent selection, the mechanics of crystal formation, and the analytical methods for purity validation. The protocol is designed to be a self-validating system, where successful execution is confirmed by empirical data, such as a sharp, elevated melting point.

The Principle of Recrystallization: A Self-Validating Purification Technique

Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility. The fundamental principle is based on dissolving a crude solid in a hot solvent and then allowing the solution to cool slowly.[2] As the temperature decreases, the solubility of the desired compound also decreases, leading to its crystallization out of the solution.

The Pillars of a Successful Recrystallization:

-

Differential Solubility: The chosen solvent must dissolve the target compound readily at its boiling point but poorly at low temperatures (e.g., 0-5°C).[3]

-

Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or almost completely insoluble in the hot solvent (allowing for removal by hot filtration).[3]

-

Inertness: The solvent must not react chemically with the compound being purified.[3]

-

Crystal Lattice Formation: Only molecules of the same compound can effectively pack into a growing crystal lattice, physically excluding dissimilar impurity molecules.[2]

For 4-acetylpyridine oxime, the presence of a polar pyridine ring and a hydroxyl group makes it an excellent candidate for recrystallization from a polar protic solvent. Water has been identified as a highly effective solvent, demonstrating a significant positive solubility coefficient with temperature for this compound.[4]

Potential Impurities in Crude 4-Acetylpyridine Oxime

Understanding the potential impurities is crucial for designing an effective purification strategy. The primary synthesis route involves the reaction of 4-acetylpyridine with hydroxylamine.[4]

Table 1: Common Impurities and Their Fate During Recrystallization

| Impurity | Chemical Structure | Reason for Presence | Behavior in Aqueous Recrystallization |

| 4-Acetylpyridine (Starting Material) | Liquid at STP | Incomplete reaction | Highly soluble in cold water[5][6]; remains in the mother liquor. |

| Hydroxylamine (Reagent) | Solid | Excess reagent used to drive the reaction | Very soluble in water; remains in the mother liquor. |

| (Z)-4-Acetylpyridine Oxime | Solid | Kinetic product of the reaction | More soluble in water than the (E)-isomer; tends to remain in the mother liquor. The (E)-isomer is thermodynamically more stable. |

| Insoluble Particulates | N/A | Dust, side-reaction polymers | Insoluble in hot water; removed by hot gravity filtration. |

Detailed Experimental Protocol

This protocol details the purification of crude 4-acetylpyridine oxime, which typically exists as a mixture of (E) and (Z) isomers with a broad melting point.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Crude 4-Acetylpyridine Oxime | Synthesis Grade | N/A | Assumed to be a ~5:1 mixture of E/Z isomers.[4] |

| Deionized Water | High-Purity | N/A | The primary recrystallization solvent. |

| Erlenmeyer Flasks (x2) | Pyrex® or equivalent | Standard Lab Supplier | One for dissolution, one for receiving filtrate. |

| Hot Plate/Stirrer | N/A | Standard Lab Supplier | With temperature and stirring control. |

| Stemless Funnel | Glass | Standard Lab Supplier | For hot gravity filtration to prevent premature crystallization. |

| Fluted Filter Paper | Whatman® Grade 1 or equivalent | Standard Lab Supplier | For hot gravity filtration. |

| Büchner Funnel & Flask | N/A | Standard Lab Supplier | For vacuum filtration. |

| Vacuum Source | N/A | Standard Lab Supplier | Water aspirator or vacuum pump. |

| Ice Bath | N/A | N/A | For maximizing crystal yield. |

Step-by-Step Methodology

-

Dissolution:

-

Place the crude 4-acetylpyridine oxime (e.g., 35.0 g) into a large Erlenmeyer flask (e.g., 2 L).[4]

-

Add a volume of deionized water sufficient to create a slurry. For 35 g of crude product, start with approximately 600 mL of hot deionized water.[4]

-

Heat the mixture on a hot plate with gentle stirring. Bring the solution to a near boil.

-

Causality Check: The goal is to create a saturated solution at high temperature. Add the minimum amount of hot solvent required to fully dissolve the solid.[7] Using excess solvent will reduce the final yield.

-

-

Hot Gravity Filtration (Optional but Recommended):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

-

Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

-

Causality Check: Pre-heating the receiving flask and using a stemless funnel prevents the solution from cooling prematurely, which would cause the desired product to crystallize on the filter paper, reducing yield.

-

Carefully pour the hot solution through the filter paper. Decanting the hot solution away from undissolved residues is an effective alternative.[4]

-

-

Crystallization (The Critical Step):

-

Cover the mouth of the flask containing the hot, clear filtrate with a watch glass or inverted beaker.

-

Place the flask on a heat-insulating surface (like a cork ring) and allow it to cool slowly and undisturbed to ambient temperature.[4]

-

Causality Check: Slow cooling is essential for the formation of large, high-purity crystals. Rapid cooling traps impurities and leads to the formation of small, often impure, crystals.

-

Once the flask has reached room temperature (expect significant crystal formation), place it in an ice bath for at least 30-60 minutes to maximize the yield.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of ice-cold deionized water.

-

Causality Check: The wash solvent must be cold to minimize the dissolution of the purified crystals. This step removes any residual mother liquor containing soluble impurities from the crystal surfaces.

-

-

Drying:

-

Press the crystals as dry as possible on the Büchner funnel by leaving the vacuum on.

-

Transfer the crystalline solid to a watch glass or drying dish.

-

Dry the product to a constant weight, preferably under reduced pressure (in a desiccator) over a drying agent like Drierite™.[4]

-

Workflow Visualization

Sources

- 1. mmsl.cz [mmsl.cz]

- 2. Home Page [chem.ualberta.ca]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-acetyl pyridine, 1122-54-9 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetylpyridine Oxime

Welcome to the technical support center for the synthesis of 4-acetylpyridine oxime. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of 4-acetylpyridine oxime, offering probable causes and actionable solutions.

| Problem | Probable Cause(s) | Solution(s) |

| Low Yield of Crude Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry. 4. Loss of product during workup. | 1. Extend Reaction Time: Monitor the reaction by TLC to ensure the disappearance of the starting material (4-acetylpyridine). 2. Optimize Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control exothermicity and minimize side reactions. Ensure your cooling bath is maintained at the correct temperature.[1][2] 3. Verify Reagent Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.2 equivalents) to drive the reaction to completion.[1][2] 4. Careful Workup: Ensure the pH is appropriately adjusted to precipitate the oxime. Avoid excessive washing that may dissolve the product. |

| Product is an Oil or a Low-Melting Solid | 1. Presence of a mixture of E and Z isomers. 2. Presence of unreacted starting material or solvent. | 1. Isomer Separation: The crude product is often a mixture of E and Z isomers, which can depress the melting point.[1][2] The desired E-isomer can be isolated by recrystallization, typically from hot water.[1][2] 2. Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. Unreacted 4-acetylpyridine can also be removed during recrystallization. |

| Presence of an Amide Impurity (N-(pyridin-4-yl)acetamide) | 1. Beckmann Rearrangement: The oxime may undergo a Beckmann rearrangement to the corresponding amide, especially if the reaction mixture becomes acidic or is heated excessively.[3][4][5] This is a common side reaction for oximes. | 1. Maintain Neutral or Slightly Basic pH: The initial reaction is performed under basic conditions (e.g., with NaOH) to generate free hydroxylamine.[1][2] Avoid acidic conditions during workup and purification. 2. Avoid High Temperatures: Perform the reaction and subsequent workup at the recommended low temperatures. |

| Presence of a Nitrile Impurity (4-cyanopyridine) | 1. Beckmann Fragmentation: This is a competing side reaction to the Beckmann rearrangement and can occur under similar conditions (acidic, heat), leading to the formation of a nitrile.[3][6] 2. Decomposition during Analysis: Oximes can sometimes decompose to nitriles under the high temperatures of a GC injection port.[7] | 1. Control Reaction Conditions: As with the Beckmann rearrangement, maintain a non-acidic environment and avoid excessive heat. 2. Use Alternative Analytical Techniques: If nitrile impurities are suspected from GC-MS data, confirm their presence using a lower-temperature analytical method such as ¹H NMR or LC-MS.[7] |

| Unexpected Peaks in ¹H NMR Spectrum | 1. Presence of both E and Z isomers. 2. Residual starting material (4-acetylpyridine). 3. Side products from Beckmann rearrangement or fragmentation. | 1. Identify Isomer Peaks: The hydroxyl protons of the E and Z isomers have distinct chemical shifts in DMSO-d₆.[1][2] The major isomer is typically the E form. 2. Purify the Product: Recrystallization is effective in removing both the undesired isomer and unreacted starting material.[1][2] 3. Analyze for Side Products: Compare the spectrum to known spectra of potential impurities like N-(pyridin-4-yl)acetamide and 4-cyanopyridine. |

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate the E and Z isomers of 4-acetylpyridine oxime?

A1: The stereochemistry of the oxime is critical for subsequent reactions. For instance, in the Beckmann rearrangement, the group anti-periplanar to the hydroxyl group is the one that migrates.[3][6] Therefore, having a single, pure isomer ensures stereochemical control and a predictable product in downstream applications. For many applications, the E isomer is the desired product and is often more crystalline and easier to handle.[1][2]

Q2: What is the mechanism of the primary reaction for forming 4-acetylpyridine oxime?

A2: The formation of an oxime is a condensation reaction between a ketone (4-acetylpyridine) and hydroxylamine. The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 4-acetylpyridine, followed by dehydration to form the C=N double bond of the oxime.

Q3: Can I use a different base instead of sodium hydroxide?

A3: Yes, other bases such as pyridine or sodium carbonate can be used.[8][9] The role of the base is to neutralize the hydrochloride salt of hydroxylamine, thus generating the free hydroxylamine nucleophile. The choice of base may influence the reaction rate and the ease of workup.

Q4: My reaction seems to have stalled. What can I do?

A4: First, confirm that the starting material is of good quality and that the reagents were added in the correct stoichiometry. Ensure that the base is effectively neutralizing the hydroxylamine hydrochloride. Gentle warming can sometimes help to push the reaction to completion, but be cautious as this can also promote side reactions. Monitoring the reaction by TLC is the best way to assess its progress.

Q5: How can I best store 4-acetylpyridine oxime?

A5: 4-Acetylpyridine oxime should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is also advisable to protect it from light. As with many organic compounds, storing it under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetylpyridine Oxime

This protocol is adapted from a reliable method for the preparation of 4-acetylpyridine oxime.[1][2]

-

In a 500-mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (25.0 g, 0.36 mol) in 50 mL of water.

-

To this solution, add 70 mL of 20% aqueous sodium hydroxide.

-

To the magnetically stirred solution, add 4-acetylpyridine (36.3 g, 0.30 mol) in one portion. A precipitate will form rapidly.

-

Stir the reaction mixture in an ice bath at 0–5 °C for 2 hours.

-

Collect the precipitate by suction filtration and wash it with 500 mL of cold water.

-

The crude product is a mixture of E and Z isomers. To obtain the pure E-isomer, recrystallize the crude product from hot water. Dissolve the crude product in a minimal amount of hot water, and allow it to cool slowly.

-

Collect the crystalline product by suction filtration and dry under reduced pressure to a constant weight. The expected yield of the pure E-isomer is approximately 66-69%.[1][2]

Protocol 2: ¹H NMR Analysis for Isomer Ratio Determination

-

Dissolve a small sample of the crude product in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

The hydroxyl proton resonances for the E and Z isomers will appear at approximately δ 11.65 and 10.97 ppm, respectively.[1][2]

-

Integrate the signals corresponding to the hydroxyl protons of both isomers to determine their relative ratio.

Visualizing Reaction Pathways

Main Reaction and Potential Side Reactions

The following diagram illustrates the primary synthesis pathway for 4-acetylpyridine oxime and the competing side reactions of Beckmann rearrangement and fragmentation.

Caption: Reaction scheme for 4-acetylpyridine oxime synthesis and side products.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Caption: A workflow for troubleshooting the synthesis of 4-acetylpyridine oxime.

References

-

Organic Syntheses, Coll. Vol. 7, p.19 (1990); Vol. 64, p.19 (1986). [Link]

- Organic Syntheses Procedure.

-

Beckmann rearrangement - Wikipedia. [Link]

-

Synthesis, Biological activities of chalcones and novel 4-acetylpyridine oximes, molecular docking of the synthesized products as acetylcholinesterase ligands | Request PDF - ResearchGate. [Link]

-

Beckmann Rearrangement - Master Organic Chemistry. [Link]

-

Beckmann Rearrangement - Organic Chemistry Portal. [Link]

-

The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations - Organic Reactions. [Link]

-

BECKMANN REARRANGEMENT | MECHANISM - AdiChemistry. [Link]

-

Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review) - ResearchGate. [Link]

-

Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC. [Link]

-

Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators - PubMed Central. [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

-

(PDF) An efficient one pot synthesis of oxime by classical method - ResearchGate. [Link]

-

How can I remove nitrile impurities from the oxime? - ResearchGate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Beckmann Rearrangement [organic-chemistry.org]

- 6. adichemistry.com [adichemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: 4-Acetylpyridine Oxime Purification

Subject: Troubleshooting Purification & Isomer Isolation of 4-Acetylpyridine Oxime Ticket ID: APO-PUR-001 Status: Active Expert: Senior Application Scientist, Separation Chemistry Division

Executive Summary

4-Acetylpyridine oxime is a critical intermediate in the synthesis of bis-pyridinium nerve agent antidotes (e.g., Obidoxime derivatives) and a versatile ligand in coordination chemistry. The primary challenge in its preparation is the formation of geometric isomers (

This guide provides a self-validating workflow to isolate the thermodynamically stable

Module 1: The Diagnostic Hub

Before attempting purification, confirm the state of your crude material.

Is My Product Pure?

Use this reference table to diagnose your crude material immediately.

| Parameter | Pure | Hydrolyzed/Degraded | |

| Appearance | White crystalline needles | Off-white/yellowish powder | Sticky yellow solid or oil |

| Melting Point | 154–157°C | 122–146°C (Broad range) | < 120°C (Depressed) |

| Single singlet ~2.30 ppm | Two singlets (Major ~2.30, Minor ~2.35) | Signal at ~2.6 ppm (Ketone) | |

| Solubility (Water) | Low at 25°C; High at 90°C | Moderate at 25°C | High (if ketone present) |

The Isomer Trap

The reaction of 4-acetylpyridine with hydroxylamine typically yields a 5:1 ratio of

- -Isomer (Anti): Hydroxyl group is opposite the pyridine ring (Thermodynamically favored).